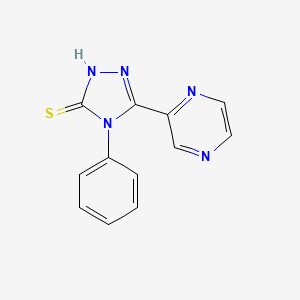

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

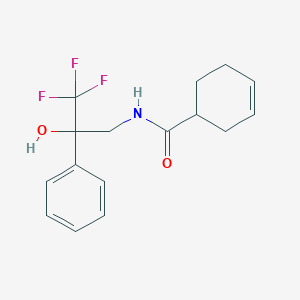

“4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole . It is synthesized from the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, which affords the 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Synthesis Analysis

The synthesis of “4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide . This reaction yields the 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . The product is then reacted with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol to obtain the final product .Molecular Structure Analysis

The molecular structure of “4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” has been studied using X-ray diffractometry . The central 1,2,4-triazole ring is substituted at the C3, N4, and C5 atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” include the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide . This reaction is followed by the reaction of the product with chloroacetic acid and an acid-catalyzed esterification with methyl alcohol .Applications De Recherche Scientifique

Crystal Engineering and Supramolecular Architectures

The synthesis of phpy2NS involves the oxidative cyclization of 2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide, followed by its reaction with chloroacetic acid and an acid-catalyzed esterification. The resulting compound has been studied for its crystal structures using X-ray diffractometry . Researchers explore its potential as a building block for designing novel coordination complexes and supramolecular assemblies. The compound’s hydrogen bonding capabilities and crystal packing arrangements contribute to its relevance in crystal engineering.

Metal Complexes: Mercury (Hg) Coordination

The ligand phpy2NS forms a stable Hg(II) complex, [Hg(phpy2NS)Cl2], through coordination with HgCl2. The molecular and supramolecular structures of this complex have been characterized. Metal complexes play a crucial role in catalysis, sensing, and biological applications. Investigating the reactivity and properties of this Hg(II) complex is essential for understanding its potential in these areas .

Antiproliferative Activity

While not extensively studied, phpy2NS could be evaluated for its antiproliferative properties. Researchers can assess its impact on cell growth and viability, potentially leading to the development of new anticancer agents. In vitro and in vivo studies are necessary to explore its efficacy against specific cancer cell lines .

Mécanisme D'action

Target of Action

It’s known that triazole derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

It’s known that triazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Triazole derivatives are known to influence a wide range of biochemical pathways due to their diverse target interactions .

Pharmacokinetics

The bioavailability of such compounds can be influenced by various factors, including their chemical structure, formulation, and the physiological characteristics of the individual .

Result of Action

It’s known that the effects of triazole derivatives can vary widely depending on their specific targets and the biochemical pathways they influence .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol. These factors can include physiological conditions (such as pH and temperature), the presence of other substances, and the specific characteristics of the target cells or tissues .

Propriétés

IUPAC Name |

4-phenyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5S/c18-12-16-15-11(10-8-13-6-7-14-10)17(12)9-4-2-1-3-5-9/h1-8H,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOAGBKDTUZPRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2389503.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2389505.png)

![(E)-4-(Dimethylamino)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]but-2-enamide](/img/structure/B2389512.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)

![2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane](/img/structure/B2389516.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2389517.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)